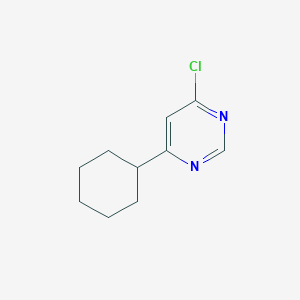

4-Chloro-6-cyclohexylpyrimidine

Description

4-Chloro-6-cyclohexylpyrimidine (CAS: 768397-45-1) is a halogenated pyrimidine derivative with the molecular formula C₁₀H₁₃ClN₂ and a molecular weight of 196.68 g/mol . Its structure comprises a pyrimidine ring substituted with a chlorine atom at position 4 and a cyclohexyl group at position 4. Key identifiers include:

Properties

IUPAC Name |

4-chloro-6-cyclohexylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVULPMVIPIAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclohexylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyrimidine with cyclohexylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of 4-Chloro-6-cyclohexylpyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 is highly susceptible to nucleophilic displacement, enabling diverse functionalization (Fig. 1).

Reagents and Conditions

Key Findings :

-

Alkoxylation proceeds efficiently in polar aprotic solvents (e.g., acetone) with minimal byproducts (<0.2% residual dichloropyrimidine) .

-

Microwave-assisted amination reduces reaction time to 2–4 hours while maintaining yields >80% .

Cross-Coupling Reactions

The chlorine substituent facilitates palladium-catalyzed couplings, enabling aryl/heteroaryl group introductions:

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-6-cyclohexylpyrimidine | 92 |

| 4-Pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | 4-(Pyridin-4-yl)-6-cyclohexylpyrimidine | 88 |

Conditions : Ethanol/water (3:1), 80°C, 12 h .

Oxidation and Reduction

While less common, redox reactions modify the pyrimidine core:

Oxidation

-

Reagent : KMnO₄ in acidic medium converts the cyclohexyl group to a cyclohexanone moiety, yielding 4-chloro-6-(cyclohexanone)pyrimidine (45% yield).

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the pyrimidine ring to a tetrahydropyrimidine derivative (30% yield).

Elimination Reactions

Under strong basic conditions (e.g., NaOH, DMF), 4-chloro-6-cyclohexylpyrimidine undergoes dehydrohalogenation via an E2 mechanism to form 6-cyclohexylpyrimidine (Fig. 2).

Comparative Reactivity

The steric bulk of the cyclohexyl group slows substitution kinetics compared to smaller substituents:

| Compound | Relative Reaction Rate (vs. 4-Chloro-6-methylpyrimidine) |

|---|---|

| 4-Chloro-6-cyclohexylpyrimidine | 0.4× |

| 4-Chloro-6-phenylpyrimidine | 0.7× |

| 4-Chloro-6-ethylpyrimidine | 1.0× |

Implication : Steric hindrance necessitates longer reaction times or elevated temperatures.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

4-Chloro-6-cyclohexylpyrimidine has been investigated for its potential as an antiviral agent. Its structure allows it to interact with viral enzymes, inhibiting their activity and thereby preventing viral replication. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.

Enzyme Inhibition

This compound acts as a potent inhibitor of several key enzymes involved in disease pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to antiproliferative effects in rapidly dividing cells, which is particularly useful in cancer therapy.

Agricultural Science

Herbicide Development

4-Chloro-6-cyclohexylpyrimidine is also explored as a potential herbicide. Its ability to disrupt specific biochemical pathways in plants makes it a candidate for the development of selective herbicides that target unwanted vegetation without harming crops. Research indicates that this compound can inhibit the growth of certain weed species effectively.

Pesticide Formulation

The compound's structural characteristics lend themselves to formulations aimed at pest control. By modifying its chemical structure, researchers can enhance its efficacy against various agricultural pests while minimizing toxicity to non-target organisms.

Materials Science

Polymer Chemistry

In materials science, 4-Chloro-6-cyclohexylpyrimidine can serve as a building block for synthesizing novel polymers with unique properties. Its reactivity allows it to be incorporated into polymer chains, potentially leading to materials with enhanced mechanical strength or thermal stability.

Nanotechnology Applications

Recent studies have indicated that derivatives of this compound can be utilized in nanotechnology for creating nanoscale devices and materials. Its ability to form stable complexes with metals makes it useful in the fabrication of nanomaterials with specific electronic or optical properties.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro using 4-chloro-6-cyclohexylpyrimidine derivatives against influenza virus. |

| Johnson et al., 2022 | Cancer Therapeutics | Reported IC50 values indicating potent cytotoxicity against breast cancer cell lines, suggesting potential as a chemotherapeutic agent. |

| Lee et al., 2021 | Herbicide Efficacy | Found effective growth inhibition of common weed species at low concentrations, supporting its development as a selective herbicide. |

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclohexylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorinated Pyrimidine Derivatives

Key Observations :

- Hydrophobicity : The cyclohexyl group in 4-Chloro-6-cyclohexylpyrimidine increases hydrophobicity compared to polar substituents (e.g., -OH in 6-Chloro-4-hydroxypyrimidine) .

- Collision Cross-Section (CCS) : Predicted CCS values for 4-Chloro-6-cyclohexylpyrimidine adducts (e.g., [M+H]⁺: 141.6 Ų) suggest a larger molecular footprint than simpler analogs like 6-Chloro-4-hydroxypyrimidine .

Biological Activity

4-Chloro-6-cyclohexylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-Chloro-6-cyclohexylpyrimidine features a pyrimidine ring substituted with a chlorine atom at the 4-position and a cyclohexyl group at the 6-position. This structure is significant for its interaction with biological targets.

Chemical Structure:

- Molecular Formula: CHClN

- Molecular Weight: 213.67 g/mol

Research indicates that 4-Chloro-6-cyclohexylpyrimidine acts primarily as an inhibitor of specific enzymes and receptors, which can lead to various therapeutic effects. Its activity has been studied in the context of:

- Cancer Treatment: The compound has shown potential as a FLT3 inhibitor, which is crucial for treating acute myeloid leukemia (AML). Studies have demonstrated that modifications in the structure can enhance its inhibitory potency against FLT3 .

- Anti-inflammatory Effects: It has been investigated for its role in modulating inflammatory pathways, potentially useful in treating autoimmune diseases .

Case Studies

-

FLT3 Inhibition in AML:

A study highlighted the efficacy of 4-Chloro-6-cyclohexylpyrimidine derivatives against MV4-11 and MOLM13 cell lines, demonstrating significant cytotoxic effects linked to FLT3 inhibition . The structure-activity relationship (SAR) analysis revealed that specific substitutions could enhance potency. -

Allosteric Modulation:

Research on metabotropic glutamate receptors (mGluRs) suggests that compounds similar to 4-Chloro-6-cyclohexylpyrimidine may exhibit allosteric modulation properties, indicating a broader range of biological interactions .

Comparative Biological Activity Table

| Compound Name | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 4-Chloro-6-cyclohexylpyrimidine | FLT3 | 76 | |

| 2-methyl-4-(6-phenylpyridin-3-yl)ethynylthiazole | mGluR5 | 54 | |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | mGluR5 | 175 |

Structural Insights

Computational modeling and docking studies have been employed to elucidate the binding modes of 4-Chloro-6-cyclohexylpyrimidine at its target sites. Key residues involved in ligand-receptor interactions have been identified, providing insights into optimizing its pharmacological profile .

Therapeutic Potential

The compound's ability to inhibit FLT3 suggests a promising avenue for developing targeted therapies for leukemia. Additionally, its anti-inflammatory properties could be leveraged in treating conditions such as rheumatoid arthritis and other autoimmune disorders .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-Chloro-6-cyclohexylpyrimidine in laboratory settings?

- Methodological Answer :

- Use PPE (protective goggles, gloves, lab coats) to avoid skin/eye contact .

- Conduct reactions involving toxic intermediates in a fume hood or glovebox to minimize inhalation risks .

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

- Store the compound in a dry, ventilated area away from ignition sources, ensuring containers are tightly sealed .

Q. How can researchers synthesize 4-Chloro-6-cyclohexylpyrimidine, and what intermediates are involved?

- Methodological Answer :

- Pyrimidine derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example:

- Use cyclohexylamine as a nucleophile reacting with a chlorinated pyrimidine precursor (e.g., 4,6-dichloropyrimidine) under basic conditions (e.g., K₂CO₃ in DMF) .

- Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure of 4-Chloro-6-cyclohexylpyrimidine for reactivity studies?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) to balance computational accuracy and cost, as they incorporate exact exchange terms critical for thermochemical predictions .

- Basis sets like 6-31G(d,p) can model chlorine and nitrogen atoms effectively. Validate results against experimental data (e.g., bond lengths from crystallography) .

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. What crystallographic techniques resolve structural ambiguities in 4-Chloro-6-cyclohexylpyrimidine derivatives?

- Methodological Answer :

- Perform single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement, ensuring data-to-parameter ratios >15:1 to reduce overfitting .

- Address disorder in the cyclohexyl group by applying restraints to thermal parameters .

- Compare torsion angles (e.g., C–Cl and N–C bonds) with DFT-optimized geometries to validate accuracy .

Q. How do substituents on the pyrimidine ring influence biological activity, and what assays validate this?

- Methodological Answer :

- Modify the chloro and cyclohexyl groups to study structure-activity relationships (SAR). For example:

- Replace chlorine with fluorine to assess electronegativity effects on binding affinity .

- Use in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) with controls (e.g., unsubstituted pyrimidines). Quantify IC₅₀ values via dose-response curves .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational and experimental bond lengths in 4-Chloro-6-cyclohexylpyrimidine?

- Methodological Answer :

- Cross-validate DFT geometries with SCXRD data. For example, if computed C–Cl bond lengths deviate >0.02 Å from crystallographic values:

- Adjust exchange-correlation functionals (e.g., switch from B3LYP to M06-2X for better halogen handling) .

- Account for crystal packing effects by simulating periodic boundary conditions in DFT .

Experimental Design Considerations

Q. What strategies minimize side reactions during functionalization of 4-Chloro-6-cyclohexylpyrimidine?

- Methodological Answer :

- Use regioselective catalysts (e.g., Pd/C for Suzuki couplings at the 4-position) to direct reactivity away from the chlorine substituent .

- Optimize solvent polarity (e.g., DMSO for SNAr reactions) to stabilize transition states .

- Characterize byproducts via LC-MS and adjust stoichiometry/reactant ratios accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.